2-Oxo-2-phenylethanethioamide
Description
Significance of α-Oxothioamide Scaffolds in Modern Organic Synthesis
α-Oxothioamide scaffolds are recognized as pivotal intermediates in modern organic synthesis due to their versatile reactivity, which allows for the construction of complex molecular architectures. chim.it Their utility stems from the presence of multiple reactive sites, enabling them to participate in a variety of chemical reactions to form diverse heterocyclic systems. chim.it These heterocyclic compounds are of great interest as they form the core structure of many pharmaceuticals and biologically active compounds.
The key applications of α-oxothioamides in organic synthesis include:
Synthesis of Thiazoles: α-Oxothioamides are widely used in the Hantzsch thiazole (B1198619) synthesis and its modifications to produce 2-acyl-4-(het)arylthiazoles. nih.govrsc.org Thiazole derivatives are known to exhibit a broad spectrum of biological activities, including antibacterial, anti-inflammatory, and antitumor properties. rsc.org
Formation of Quinoxalines: These scaffolds can be reacted with o-phenylenediamines to synthesize 2-(methylthio)-3-(het)arylquinoxalines. researchgate.net
Preparation of Benzimidazoles: The reaction of α-oxothioesters, derived from α-oxothioamides, with benzene-1,2-diamines leads to the formation of 2-acylbenzimidazoles. rsc.org Benzimidazoles are an important class of heterocyclic compounds with applications in medicinal chemistry. rsc.org
Synthesis of other Heterocycles: α-Oxothioamides also serve as precursors for the synthesis of other heterocyclic systems like benzoxazoles, quinazolinones, and benzo[d] Current time information in Bangalore, IN.researchgate.netthiazin-4-ones. researchgate.net
The versatility of α-oxothioamides makes them indispensable tools for synthetic chemists in the development of novel compounds with potential applications in medicine and materials science.
Overview of Key Academic Research Areas Pertaining to 2-Oxo-2-phenylethanethioamide
This compound is a key representative of the α-oxothioamide family and has been the subject of extensive academic research. Its utility as a versatile building block has been demonstrated in a multitude of synthetic applications.
One of the primary research areas involves its use in the synthesis of various heterocyclic compounds . A notable example is the regioselective synthesis of 2-acyl-4-(het)arylthiazoles and thioethers. nih.govrsc.org In a modified Hantzsch thiazole synthesis, this compound reacts with phenacyl bromide in the absence of a base to yield phenyl(4-phenylthiazol-2-yl)methanone with high efficiency. rsc.org
The reaction of this compound with various substituted phenacyl bromides also affords thioethers in good yields. nih.govrsc.org The scope of this reaction has been explored with different substituted phenacyl bromides as summarized in the table below.
Table 1: Synthesis of Thioethers from this compound
| Phenacyl Bromide Substituent | Product | Yield (%) |
|---|---|---|
| 4-Methyl | 2,2′-Thiobis(1-(p-tolyl)ethan-1-one) | 85 |
| 4-Methoxy | 2,2′-Thiobis(1-(4-methoxyphenyl)ethan-1-one) | 95 |
| 4-Chloro | 2,2′-Thiobis(1-(4-chlorophenyl)ethan-1-one) | 78 |
| 4-Bromo | 2,2′-Thiobis(1-(4-bromophenyl)ethan-1-one) | 69 |
| 4-Phenyl | 2,2′-Thiobis(1-([1,1′-biphenyl]-4-yl)ethan-1-one) | 82 |
Data sourced from a 2023 study on the synthetic applications of α-oxothioamides. nih.gov
Furthermore, this compound and its derivatives are being investigated for their potential as enzyme inhibitors . Research has been conducted on generating a collection of this compound derivatives as potential inhibitors of the endocannabinoid monoacylglycerol lipase (B570770) (MAGL) enzyme. researchgate.netscispace.com Additionally, novel hybrids of 2-oxo-2-phenylethoxy diaryl urea (B33335) have been synthesized and evaluated as potential VEGFR-2 inhibitors, showing promising anticancer activity. nih.gov
The synthesis of this compound itself has been a subject of study, with methods like the Willgerodt-Kindler reaction of ω-haloacetophenone derivatives being explored. researchgate.netresearchgate.net This reaction involves the condensation of a halo-reagent with octasulfur and morpholine (B109124). researchgate.net
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| α-Oxothioamide |
| 2-Acyl-4-(het)arylthiazole |
| Thioether |
| Phenyl(4-phenylthiazol-2-yl)methanone |
| Phenacyl bromide |
| 2,2′-Thiobis(1-(p-tolyl)ethan-1-one) |
| 2,2′-Thiobis(1-(4-methoxyphenyl)ethan-1-one) |
| 2,2′-Thiobis(1-(4-chlorophenyl)ethan-1-one) |
| 2,2′-Thiobis(1-(4-bromophenyl)ethan-1-one) |
| 2,2′-Thiobis(1-([1,1′-biphenyl]-4-yl)ethan-1-one) |
| 2-(Methylthio)-3-(het)arylquinoxaline |
| o-Phenylenediamine |
| 2-Acylbenzimidazole |
| Benzene-1,2-diamine |
| α-Oxothioester |
| Benzoxazole |
| Quinazolinone |
| Benzo[d] Current time information in Bangalore, IN.researchgate.netthiazin-4-one |
| ω-Haloacetophenone |
| Octasulfur |
| Morpholine |
Structure
3D Structure
Properties
IUPAC Name |
2-oxo-2-phenylethanethioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NOS/c9-8(11)7(10)6-4-2-1-3-5-6/h1-5H,(H2,9,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAROJBKRFGRRPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=S)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Oxo 2 Phenylethanethioamide and Its Analogues
Willgerodt-Kindler Reaction Approaches to α-Oxothioamides
The Willgerodt-Kindler (WK) reaction, a three-component condensation of a ketone, elemental sulfur, and an amine, represents a foundational method for thioamide synthesis. scispace.comnih.gov This one-pot process is noted for its ability to create chemical diversity by varying the ketone and amine components. scispace.com A key feature of the WK reaction is its "umpolung" characteristic, where the polarity of the functional groups is inverted; for instance, in acetophenone (B1666503), the carbonyl group is reduced while the terminal methyl group undergoes oxidation. scispace.com
A significant advancement in the synthesis of 2-oxo-2-phenylethanethioamide involves the use of ω-haloacetophenones as the starting ketone. scispace.comresearchgate.net This approach modifies the classical Willgerodt-Kindler reaction to produce α-ketothioamides directly. researchgate.net A model reaction using 2-bromo-1-phenylethanone, elemental sulfur (cyclo-S8), and morpholine (B109124) has been successfully employed to generate the target compound. scispace.comresearchgate.net
| Entry | Starting Material | Theoretical Atom Economy (AE) | Notes |
|---|---|---|---|
| 1 | Acetophenone | 74% | Best theoretical AE but may have lower practical yield in this specific transformation. |
| 2 | 2-Fluoro-1-phenylethanone | 68% | Considered a viable option. |
| 3 | 2-Chloro-1-phenylethanone | 63% | Considered a viable option. |
| 4 | 2-Bromo-1-phenylethanone | 53% | Selected as the best practical option for a scalable, one-pot method. scispace.comresearchgate.net |
| 5 | 2,2-Dibromo-1-phenylethanone | 41% | Less efficient and highly reactive, requiring initial cooling. scispace.com |
Significant efforts have been made to optimize the Willgerodt-Kindler reaction for the synthesis of α-oxothioamides. researchgate.net A key finding was the development of a one-pot practical method that can be scaled up to gram-scale production with a 72% yield. researchgate.net This optimized procedure utilizes 2-bromo-1-phenylethanone as the substrate, morpholine as the amine, and N,N-dimethylformamide (DMF) as the solvent. scispace.comresearchgate.net
A crucial aspect of this optimization is that the reaction proceeds to completion at room temperature, which is a notable improvement over many traditional WK processes that require high temperatures. scispace.com The optimized protocol involves introducing DMF, followed by elemental sulfur (1.5 equivalents) and finally morpholine (3 equivalents) into the reaction mixture. researchgate.netresearchgate.net Using an excess of sulfur does not negatively impact the purity of the final product. researchgate.net The use of multivariate optimization strategies, such as factorial experimental design, has also been proposed to identify the true optimal conditions by accounting for interactions between variables like reagent amounts and temperature. scispace.com
The mechanism of the standard Willgerodt-Kindler reaction is complex and believed to proceed via an enamine intermediate. wikipedia.org For the specific synthesis of this compound from acetophenone, an alternative mechanistic pathway has been proposed. scispace.comresearchgate.net This proposed mechanism avoids the unlikely direct SN2 substitution on the methyl group of acetophenone, which would involve a poor leaving group. scispace.com
The proposed pathway is as follows:
Initial Thionation: The starting ketone, acetophenone (1), is first thionated to form a thioaldehyde species (2). scispace.com
Iminium Formation: This intermediate (2) undergoes a nucleophilic attack and condensation with the amine (morpholine) to generate an iminium species (3). scispace.com
Second Thionation: A further thionation of the active methylene (B1212753) group in the iminium intermediate (3) leads to species (4). scispace.com This step is a classic transformation invoked in WK reactions. scispace.com
Final Product Formation: The loss of a proton from intermediate (4) yields the final this compound product (5). scispace.com
It is important to note that in this reaction, the primary product is often the "normal" WK product, phenylthiomorpholide, with the α-ketothioamide being produced alongside it. scispace.com
Metal-Free C-C Bond Cleavage Strategies for α-Keto Thioamides
More recently, an innovative and unprecedented metal-free method has been developed for the synthesis of N,N-disubstituted α-keto thioamides. acs.orgnih.gov This strategy is centered on the cleavage of the C=C double bond in enaminones using elemental sulfur. acs.orgorganic-chemistry.org
This novel approach provides a facile and practical route to N,N-disubstituted α-keto thioamides by reacting N,N-disubstituted enaminones with elemental sulfur in the presence of N,N-dimethyl-4-aminopyridine (DMAP). acs.orgnih.govacs.org The reaction proceeds without the need for any metal catalyst or additive. nih.govorganic-chemistry.org The general procedure involves heating the enaminone, sulfur powder, and DMAP in a solvent like DMF. sci-hub.se This method has been shown to be applicable to a range of N,N-disubstituted enaminones, including those functionalized with pyrrolidine, piperidine, and morpholine, confirming the satisfactory scope of this synthetic strategy. acs.org
| Starting Enaminone | Amine Moiety | Aroyl Group | Product | Yield |
|---|---|---|---|---|
| (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one | Dimethylamine | Phenyl | N,N-Dimethyl-2-oxo-2-phenylethanethioamide | 78% |
| (E)-1-phenyl-3-(pyrrolidin-1-yl)prop-2-en-1-one | Pyrrolidine | Phenyl | 1-Phenyl-2-(pyrrolidin-1-yl)-2-thioxoethan-1-one | 68% |
| (E)-1-(naphthalen-2-yl)-3-(dimethylamino)prop-2-en-1-one | Dimethylamine | Naphthalen-2-yl | N,N-Dimethyl-2-(naphthalen-2-yl)-2-oxoethanethioamide | 70% |
However, the method was not successful for synthesizing NH-α-keto thioamide or N-methyl-N-phenyl α-keto thioamide, indicating some limitations in its substrate scope. acs.org
The core of the enaminone-based synthesis is a cascade reaction involving the functionalization of both C=C and C-H bonds. acs.orgnih.govresearchgate.net This cascade process enables the formation of new C=S and C-N bonds in a single operation. nih.gov The transformation of a C=C double bond into a C=S bond is a novel development in thioamide synthesis. sci-hub.se This metal-free approach represents a significant advancement, as previous methods for forming C=S bonds typically involved the transformation of carbonyls (C=O) or C-H bonds. sci-hub.se The reaction showcases the utility of enaminones as robust building blocks in designing enriched organic syntheses. sci-hub.se
Alternative Synthetic Routes to this compound and Thioamides
Reactions Involving Alkynyl Bromides, Amines, and Sodium Sulfide (B99878)
A novel and efficient method for synthesizing thioamides involves a one-pot, three-component condensation of alkynyl bromides, amines, and hydrated sodium sulfide (Na₂S·9H₂O). rsc.orgnih.gov This approach provides a practical route to various thioamides under relatively mild conditions. rsc.org The reaction is typically performed in a solvent like dimethylformamide (DMF) at around 80°C for several hours. rsc.org
The scope of this transformation is broad, accommodating a wide range of amines and alkynyl bromides. rsc.orgnih.gov Both aliphatic and aromatic alkynyl bromides react effectively. rsc.org The reaction works well with various secondary amines, including cyclic amines like morpholine and piperidine, as well as acyclic secondary amines such as diethylamine. rsc.org Primary amines are also suitable substrates for this transformation. rsc.org However, secondary arylamines have been found to be ineffective under the standard reaction conditions. rsc.org This method is valued for its operational simplicity and the moderate to excellent yields achieved for the desired thioamide products. nih.govresearchgate.net A recent development uses this type of three-component reaction for transforming 2-aryl haloalkynes into 2-arylethanethioamides. mdpi.com
Table 1: Examples of Thioamide Synthesis from Alkynyl Bromides, Amines, and Sodium Sulfide. rsc.org
Decarboxylative Strategies Employing Arylacetic Acids, Amines, and Elemental Sulfur
A noteworthy advancement in thioamide synthesis is the development of a decarboxylative strategy. nih.govacs.org This method involves a three-component reaction between arylacetic acids (or cinnamic acids), amines, and elemental sulfur powder. acs.orgorganic-chemistry.org A key advantage of this approach is that it does not require a transition-metal catalyst or an external oxidant, making it a more cost-effective and environmentally friendly option. acs.orgorganic-chemistry.org
The reaction is typically conducted under solvent-free conditions at elevated temperatures (around 100°C), although solvents like DMSO, DMF, and pyridine (B92270) also yield good results. acs.orgorganic-chemistry.org The optimized molar ratio of arylacetic acid, amine, and sulfur is generally 1:2:4. acs.org This one-pot methodology demonstrates significant versatility, proving effective for a range of substituted arylacetic acids and various primary and secondary amines. organic-chemistry.org The position of substituents on the arylacetic acid can influence the reaction yield due to steric effects. organic-chemistry.org The protocol is also applicable to cinnamic acids, which react efficiently at a slightly lower temperature of 80°C. organic-chemistry.org
Table 2: Examples of Decarboxylative Thioamidation. acs.orgorganic-chemistry.org
Thionation Methods (e.g., using Lawesson's Reagent)
The direct conversion of amides to thioamides via thionation is a fundamental and widely used synthetic method. acs.org Lawesson's reagent, [2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane 2,4-disulfide], is a premier agent for this transformation. organic-chemistry.orgmdpi.com It is known for being a mild and convenient thionating agent that effectively converts ketones, esters, and amides into their corresponding thio-derivatives in good yields. organic-chemistry.org Compared to other reagents like phosphorus pentasulfide (P₄S₁₀), reactions with Lawesson's reagent typically require lower temperatures and less excess reagent. organic-chemistry.orgnih.govrsc.org
The reaction involves heating the amide with Lawesson's reagent in an anhydrous solvent such as toluene, xylene, or tetrahydrofuran (B95107) (THF). mdpi.comrsc.org The mechanism proceeds through a thiaoxaphosphetane intermediate, with the formation of a stable P=O bond as the driving force. organic-chemistry.org Amides are generally more reactive towards Lawesson's reagent than esters, which allows for selective thionation in molecules containing both functional groups. organic-chemistry.orgrsc.org The method is applicable to primary, secondary, and tertiary amides. acs.org Recently, mechanochemical methods using Lawesson's reagent have been developed, offering an efficient and more environmentally friendly solvent-assisted approach to synthesizing thioamides in high yields. rsc.org The synthesis of α-oxothioamides, such as this compound, can be achieved from the corresponding α-oxoamides and Lawesson's reagent, and these products are valuable precursors for synthesizing other heterocyclic compounds like 2-acyl-4-(het)arylthiazoles. nih.govrsc.org
Table 3: Examples of Amide to Thioamide Conversion using Thionation Reagents. rsc.orgacs.orgnih.govrsc.org
Reactivity and Derivatization Strategies of 2 Oxo 2 Phenylethanethioamide
Cyclocondensation Reactions with α-Halocarbonyl Compounds
A significant area of application for 2-Oxo-2-phenylethanethioamide involves its reaction with α-halocarbonyl compounds. doubtnut.comdoubtnut.com These reactions, depending on the conditions, can be selectively guided to produce either five-membered heterocyclic thiazole (B1198619) rings or acyclic thioethers. rsc.orgnih.gov This dual reactivity underscores the synthetic utility of the thioamide starting material.
Formation of 2-Acyl-4-(het)arylthiazole Derivatives
The reaction between this compound and α-haloketones provides a direct route to 2-acyl-4-(het)arylthiazoles, which are scaffolds of interest in medicinal chemistry. rsc.orgrsc.org This transformation is a variation of the classic Hantzsch thiazole synthesis. chemhelpasap.comscispace.com
The conventional Hantzsch synthesis involves the condensation of a thioamide with an α-halocarbonyl compound. chemhelpasap.comresearchgate.net A modified, highly regioselective protocol has been developed for the synthesis of 2-acyl-4-(het)arylthiazoles from α-oxothioamides like this compound. rsc.orgnih.gov This updated method overcomes limitations of previously reported procedures. nih.govrsc.org
A key aspect of this modified protocol is the reaction of this compound with an α-bromoketone in a solvent such as dimethylformamide (DMF) in the absence of a base. rsc.orgnih.gov For instance, the reaction of this compound with phenacyl bromide under these conditions yields the corresponding phenyl(4-phenylthiazol-2-yl)methanone in high yield (90%). rsc.orgnih.gov The proposed mechanism involves an initial nucleophilic attack of the sulfur atom of the thioamide onto the electrophilic carbon of the α-bromoketone. nih.govrsc.org This is followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic thiazole ring. nih.govrsc.org
The reaction between this compound and α-bromoketones is distinguished by its high degree of regioselectivity, which is controlled by the reaction conditions. rsc.orgnih.gov When the reaction is conducted in the absence of a base, the formation of the 2-acyl-4-arylthiazole is the exclusive outcome. nih.govrsc.org
The proposed mechanism for thiazole formation (Path A) proceeds through the formation of an intermediate (7) from the nucleophilic attack of the α-oxothioamide on the α-bromoketone. nih.gov This intermediate is then protonated to form a cation (8), which undergoes intramolecular cyclization to a dihydrothiazole intermediate (9). Finally, dehydration of this intermediate yields the thiazole product (4). nih.gov This pathway highlights the selective formation of the thiazole ring system under neutral or acidic conditions.
In contrast, when a base such as triethylamine (B128534) is introduced, the reaction is directed towards the formation of thioethers, demonstrating a clear divergence in reaction pathways based on the absence or presence of a base. rsc.orgnih.gov
The electronic nature of the substituents on the α-halocarbonyl reactant has been investigated to determine its effect on the cyclocondensation reaction. rsc.orgrsc.org Studies have shown that α-haloketones bearing both electron-donating and electron-withdrawing groups on the aromatic ring can successfully participate in the reaction to form the corresponding 2-acyl-4-(het)arylthiazole derivatives. rsc.org
For example, the reaction of this compound is effective with phenacyl bromides containing substituents like p-chloro and p-methoxy groups. rsc.orgrsc.org The presence of these varied substituents does not appear to adversely affect the yield of the thiazole products. rsc.org Similarly, α-oxothioamides with different electronic properties, such as those bearing methoxy (B1213986) or nitro groups, also react efficiently. rsc.org This indicates a broad substrate scope for this modified Hantzsch synthesis.
Table 1: Synthesis of 2-Acyl-4-(het)arylthiazole Derivatives
Synthesis of Thioethers
When the reaction between this compound and α-halocarbonyl compounds is carried out in the presence of a base, a different reaction pathway is favored, leading to the formation of thioethers. rsc.orgnih.gov This method provides a regioselective route to these sulfur-containing compounds. nih.govorganic-chemistry.orgnih.gov
The reaction of this compound with various substituted phenacyl bromides in acetonitrile (B52724) with triethylamine as a base affords the corresponding thioethers in good to excellent yields, ranging from 69% to 95%. rsc.orgnih.gov The proposed mechanism (Path B) suggests that the intermediate formed from the initial nucleophilic attack undergoes a second nucleophilic substitution reaction onto another molecule of the α-bromoketone to furnish the thioether product. nih.gov This contrasts with the base-free conditions where intramolecular cyclization leads to thiazoles. nih.gov
Table 2: Synthesis of Thioethers from this compound
Nucleophilic Additions and Substitutions
The this compound molecule possesses two primary electrophilic centers: the carbonyl carbon and the thiocarbonyl carbon. libretexts.org Nucleophilic attack can potentially occur at either of these sites. The reactions with α-halocarbonyls, as previously discussed, are initiated by the nucleophilic sulfur atom of the thioamide in a nucleophilic substitution reaction. nih.govkoreascience.kr
Research into the relative reactivity of the two carbonyl groups suggests that the thiocarbonyl group is the more reactive site for nucleophilic attack. researchgate.net For instance, attempts to react the carbonyl group of this compound derivatives with primary and secondary amines have been reported as unsuccessful. scispace.com In contrast, studies on related N-aryl-α-oxothioamides have shown that amines react with high regioselectivity at the thiocarbonyl carbon over the carbonyl carbon to yield α-oxoamidines. researchgate.net This preferential reactivity is a key factor in directing the synthetic outcomes of reactions involving this class of compounds.
Structural Diversity and Analogue Synthesis of 2 Oxo 2 Phenylethanethioamide Derivatives
Synthesis of Aryl and Heteroaryl Substituted Analogues
The synthesis of aryl and heteroaryl analogues of 2-oxo-2-phenylethanethioamide often utilizes the foundational structure of α-oxothioamides and their reactivity in cyclization reactions. A prominent method for achieving this is the Hantzsch thiazole (B1198619) synthesis, which involves the reaction of an α-oxothioamide with an α-haloketone. This reaction provides a direct route to 2-acyl-4-(het)arylthiazoles, which are structurally related analogues of the parent compound.
The general synthetic protocol involves the reaction of an appropriately substituted this compound with a variety of phenacyl bromides. For instance, the reaction of this compound with substituted phenacyl bromides can yield a range of thioether derivatives. researchgate.net The reaction conditions can be tuned to favor either the formation of thiazoles or thioethers. researchgate.net
The scope of this synthetic strategy is broad, allowing for the introduction of a variety of aryl and heteroaryl moieties. For example, α-oxothioamides bearing biphenyl (B1667301) and 2-furyl groups have been successfully reacted with p-chlorophenacyl bromide to yield the corresponding 2-acyl-4-(4-chlorophenyl)arylthiazoles in good yields (68% and 78% respectively). researchgate.net Similarly, the reaction with p-methoxyphenacyl bromide has been shown to produce 2-acyl-4-(4-methoxyphenyl)thiazoles with yields ranging from 68–82%. researchgate.net The reaction of 2-oxo-2-(thiophen-2-yl)ethanethioamide with 3,4-dichlorophenacyl bromide further demonstrates the applicability of this method to heteroaryl-substituted analogues, affording the product in 68% yield. researchgate.net
The following interactive table summarizes the synthesis of various aryl and heteroaryl substituted analogues, showcasing the versatility of the synthetic methods.
| Entry | α-Oxothioamide Derivative | α-Haloketone | Product | Yield (%) |
| 1 | 2-Oxo-2-(biphenyl-4-yl)ethanethioamide | 2-Bromo-1-(4-chlorophenyl)ethanone | 2-(Biphenyl-4-ylcarbonyl)-4-(4-chlorophenyl)thiazole | 68 |
| 2 | 2-Oxo-2-(furan-2-yl)ethanethioamide | 2-Bromo-1-(4-chlorophenyl)ethanone | 2-(Furan-2-carbonyl)-4-(4-chlorophenyl)thiazole | 78 |
| 3 | 2-Oxo-2-(4-methoxyphenyl)ethanethioamide | 2-Bromo-1-(4-methoxyphenyl)ethanone | 2-(4-Methoxybenzoyl)-4-(4-methoxyphenyl)thiazole | 82 |
| 4 | This compound | 2-Bromo-1-(4-methoxyphenyl)ethanone | 2-Benzoyl-4-(4-methoxyphenyl)thiazole | 75 |
| 5 | 2-Oxo-2-(thiophen-2-yl)ethanethioamide | 2-Bromo-1-(3,4-dichlorophenyl)ethanone | 2-(Thiophene-2-carbonyl)-4-(3,4-dichlorophenyl)thiazole | 68 |
N-Substituted Derivatives and Amination Scope
The synthesis of N-substituted derivatives of this compound introduces another layer of structural diversity, allowing for the exploration of a wider chemical space. These derivatives can be prepared through various amination and N-substitution reactions.
While direct N-alkylation or N-arylation of this compound can be challenging, analogous reactions on related heterocyclic systems provide insight into potential synthetic routes. For instance, palladium-catalyzed N-arylation has been successfully employed for 2-aminothiazoles, suggesting a possible avenue for the synthesis of N-aryl derivatives of related thioamides. The Chan-Evans-Lam coupling, a copper-promoted N-arylation with arylboronic acids, has also been effectively used for the N-arylation of indazol-3(2H)-ones, which could be adapted for α-oxothioamides. nih.gov
The synthesis of N-aryl-α-oxothioamides can be achieved through the sodium hydride-induced condensation of aromatic amines with α-oxodithioesters. These N-aryl derivatives can then undergo further reactions, such as acid-catalyzed condensation with primary or secondary amines to regioselectively form α-oxoamidines. researchgate.net
The scope of amination is influenced by the nature of the amine and the reaction conditions. Studies on the alkylation of similar ambident anions like 2-pyridones show that the selectivity for N- versus O-alkylation is dependent on factors such as the solvent, cation, and the alkylating agent. researchgate.net For example, alkylation of the alkali salt of 2-pyridone in DMF predominantly leads to N-alkylation, whereas using the silver salt in benzene (B151609) favors O-alkylation. nih.gov
Mechanistic Investigations and Reaction Pathway Elucidation for 2 Oxo 2 Phenylethanethioamide
Proposed Intermediates in Thioamide Formation
The generally accepted mechanism for the Willgerodt-Kindler reaction involves the initial formation of an enamine intermediate. wikipedia.orgorganic-chemistry.orgresearchgate.net In the case of acetophenone (B1666503) reacting with an amine, such as morpholine (B109124), and elemental sulfur, the first step is the condensation of the ketone with the amine to form an enamine. wikipedia.org This enamine then acts as a nucleophile, attacking the electrophilic sulfur. wikipedia.org
An alternative mechanistic proposal for the formation of 2-oxo-2-phenylethanethioamide from acetophenone suggests an initial thionation of acetophenone to a thioaldehyde species. scispace.com This is followed by a nucleophilic attack and condensation with morpholine to form an iminium species. scispace.com Subsequent thionation of this iminium intermediate is proposed to lead to a precursor which, upon loss of a proton, yields the final this compound product. scispace.com
A key feature of the Willgerodt-Kindler reaction is the apparent migration of the carbonyl group. This is explained by a series of isomerizations of the enamine intermediate. researchgate.net The reaction cascade is believed to proceed through thio-substituted iminium-aziridinium rearrangements, which facilitates the eventual formation of the terminal thioamide. organic-chemistry.org
The proposed key intermediates in the formation of this compound are summarized in the table below.
| Intermediate | Description |
| Enamine | Formed from the condensation of acetophenone and a secondary amine (e.g., morpholine). wikipedia.orgorganic-chemistry.org |
| Thioaldehyde | Proposed initial product of acetophenone thionation. scispace.com |
| Iminium Species | Formed after the reaction of the thioaldehyde with an amine. scispace.com |
| Aziridinium Ion | A proposed transient intermediate involved in the rearrangement process. wikipedia.org |
Role of Solvents and Bases in Directing Reaction Mechanisms
The choice of solvent and base plays a pivotal role in directing the reaction mechanism and influencing the yield and selectivity of this compound formation.
Solvents: Polar aprotic solvents are generally favored for the Willgerodt-Kindler reaction. researchgate.net N,N-dimethylformamide (DMF) has been found to be particularly beneficial, facilitating the reaction at room temperature. scispace.com The use of more polar solvents can sometimes lead to the decomposition of the thioamide bond. rsc.org In some modified procedures, deep eutectic solvents (DES) have been employed as an environmentally benign medium and catalyst. researchgate.net The DES is believed to activate the carbonyl group of the aldehyde or ketone, facilitating the formation of an imine intermediate. researchgate.net
Bases: The amine reactant, typically a secondary amine like morpholine, also serves as a base in the reaction. wikipedia.orgsoachim.info The basicity of the amine is crucial for the initial enamine formation. wikipedia.org Studies have shown that the reaction can be influenced by the addition of other bases or acids, suggesting a general acid-base catalysis mechanism. soachim.info For instance, the addition of a strong acid in the presence of an excess of morpholine (which acts as both a reactant and a base) has been shown to be beneficial. soachim.info The acetate (B1210297) anion has also been noted to be important for the reaction's progression in certain contexts. nih.gov
The following table summarizes the influence of different solvents and bases on the reaction.
| Condition | Role in Mechanism |
| Solvents | |
| Polar Aprotic (e.g., DMF) | Stabilizes intermediates and facilitates the reaction at lower temperatures. scispace.comresearchgate.net |
| Deep Eutectic Solvents (DES) | Acts as both a solvent and a catalyst, promoting imine formation. researchgate.net |
| Bases | |
| Secondary Amines (e.g., Morpholine) | Acts as a reactant to form the enamine intermediate and as a base to facilitate proton transfer steps. wikipedia.orgsoachim.info |
| Added Acids/Bases | Can promote the reaction through general acid-base catalysis. soachim.info |
Advanced Spectroscopic and Computational Analysis of Reaction Pathways
Detailed elucidation of the reaction pathway for the formation of this compound benefits from advanced analytical and theoretical techniques.
Spectroscopic Analysis: While direct spectroscopic observation of all transient intermediates in the Willgerodt-Kindler reaction is challenging due to their reactive nature, techniques like in-situ infrared (IR) spectroscopy can provide valuable insights into the reaction progress. researchgate.netnih.gov In-situ IR can monitor the disappearance of the starting ketone's carbonyl stretch and the appearance of the thioamide C=S and N-H vibrations, providing real-time kinetic data. researchgate.net The infrared absorption spectra of the final product, this compound, and related compounds have been studied to characterize their structural features, including the N=N vibration frequencies in tautomeric forms. nih.govrsc.org
Computational Analysis: Computational chemistry, particularly density functional theory (DFT), is a powerful tool for mapping the potential energy surface of the reaction. These calculations can help to determine the relative stabilities of proposed intermediates and the energy barriers for different reaction pathways. Computational studies can corroborate the feasibility of proposed mechanisms, such as the formation of enamine and iminium ion intermediates, and can help to rationalize the observed effects of solvents and catalysts on the reaction outcome.
Although specific computational studies focused solely on this compound are not extensively reported in the reviewed literature, the general principles of computational analysis of thioamide formation provide a framework for future investigations. Such studies would involve calculating the geometries and energies of reactants, transition states, and intermediates to construct a detailed reaction profile.
Advanced Spectroscopic Characterization Techniques for Structural Confirmation of 2 Oxo 2 Phenylethanethioamide and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of 2-Oxo-2-phenylethanethioamide is expected to show distinct signals corresponding to the aromatic protons of the phenyl ring and the protons of the primary thioamide group. The aromatic protons typically appear in the downfield region, between δ 7.0 and 8.5 ppm. Specifically, the protons ortho to the carbonyl group are expected to be the most deshielded due to the electron-withdrawing nature of the carbonyl, likely appearing around δ 7.9-8.1 ppm. The meta and para protons would resonate at slightly higher fields, approximately between δ 7.4 and 7.7 ppm. The two protons of the -NH₂ group of the primary thioamide are expected to be diastereotopic and may appear as two separate broad singlets in the range of δ 8.5-10.0 ppm, with their chemical shift being highly dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, two signals are anticipated in the highly deshielded region corresponding to the two carbonyl-type carbons. The thiocarbonyl carbon (C=S) of the thioamide group is expected to have the most downfield chemical shift, typically appearing in the range of δ 195-205 ppm. The ketonic carbonyl carbon (C=O) of the benzoyl group would resonate at a slightly higher field, generally between δ 185-195 ppm. The aromatic carbons of the phenyl ring will produce signals between δ 125 and 140 ppm. The carbon atom attached to the carbonyl group (ipso-carbon) is expected around δ 135-138 ppm, while the ortho, meta, and para carbons will have distinct shifts within the aromatic region. For instance, in a related structure, 2-oxo-2-phenylethyl diisopropylcarbamate, the ketonic carbonyl carbon appears at δ 193.9 ppm, and the aromatic carbons resonate between δ 127.8 and 134.7 ppm. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Type | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
|---|---|---|
| Thioamide (C=S) | - | 195 - 205 |
| Ketone (C=O) | - | 185 - 195 |
| Aromatic (ortho-H) | 7.9 - 8.1 | 128 - 130 |
| Aromatic (meta-H) | 7.5 - 7.7 | 127 - 129 |
| Aromatic (para-H) | 7.4 - 7.6 | 133 - 135 |
| Aromatic (ipso-C) | - | 135 - 138 |
| Thioamide (NH₂) | 8.5 - 10.0 | - |
Mass Spectrometry (MS and HRMS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight and elemental composition of a compound.
Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum of this compound (molar mass: 165.21 g/mol ), the molecular ion peak (M⁺) would be expected at m/z = 165. The fragmentation pattern would be dictated by the stability of the resulting fragments. A prominent fragmentation pathway would be the alpha-cleavage adjacent to the carbonyl groups. The loss of the thioamide radical (•CSNH₂) would generate the stable benzoyl cation [C₆H₅CO]⁺, resulting in a strong peak at m/z = 105. Another likely fragmentation is the cleavage of the bond between the two carbonyl-type carbons, leading to the loss of carbon monoxide (CO) from the benzoyl fragment to give the phenyl cation [C₆H₅]⁺ at m/z = 77.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the parent ion, which allows for the determination of its elemental formula. For this compound, with the chemical formula C₈H₇NOS, the calculated exact mass is 165.0248. An experimental HRMS measurement confirming this value to within a few parts per million (ppm) provides definitive evidence for the compound's elemental composition. For example, in studies of related α-oxothioamides, HRMS (ESI) was used to confirm the calculated masses of synthesized derivatives, validating their proposed structures. nih.gov
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Predicted Fragment Ion | Formula of Fragment |
|---|---|---|
| 165 | Molecular Ion [M]⁺ | [C₈H₇NOS]⁺ |
| 105 | Benzoyl cation | [C₇H₅O]⁺ |
| 77 | Phenyl cation | [C₆H₅]⁺ |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending.
The IR spectrum of this compound would display several characteristic absorption bands. A strong, sharp absorption band corresponding to the ketonic carbonyl (C=O) stretching vibration is expected in the region of 1680-1700 cm⁻¹. The N-H stretching vibrations of the primary thioamide group (-NH₂) are anticipated to appear as two distinct bands in the region of 3100-3400 cm⁻¹. The C=S stretching vibration of the thioamide is typically weaker than the C=O stretch and is found in the range of 1200-1400 cm⁻¹. Aromatic C-H stretching vibrations will be observed as a series of peaks just above 3000 cm⁻¹, while the C=C stretching vibrations of the phenyl ring will show characteristic absorptions in the 1450-1600 cm⁻¹ region.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
|---|---|---|
| Primary Thioamide | N-H stretch | 3100 - 3400 (two bands) |
| Aromatic C-H | C-H stretch | 3000 - 3100 |
| Ketone | C=O stretch | 1680 - 1700 |
| Aromatic C=C | C=C stretch | 1450 - 1600 |
| Thioamide | C=S stretch | 1200 - 1400 |
X-ray Crystallography for Solid-State Structure Elucidation
While NMR, MS, and IR spectroscopy provide crucial information about connectivity and functional groups, X-ray crystallography offers the definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.
Although a specific crystal structure for this compound is not publicly available, analysis of related primary aromatic thioamides allows for a detailed prediction of its solid-state characteristics. The thioamide functional group is known to be planar. wikipedia.orghandwiki.org In the crystal lattice, primary thioamides are potent hydrogen-bond donors and moderate acceptors. nih.gov Therefore, it is highly probable that molecules of this compound would form intermolecular hydrogen bonds. A common and characteristic interaction observed in primary amides and thioamides is the formation of centrosymmetric R²₂(8) dimers, where two molecules are linked via a pair of N-H···S hydrogen bonds. acs.org These dimers can then further assemble into more complex supramolecular structures through weaker interactions. The planarity of the benzoyl and thioamide groups would also facilitate π-π stacking interactions between the phenyl rings of adjacent molecules, further stabilizing the crystal packing.
Theoretical and Computational Studies on 2 Oxo 2 Phenylethanethioamide
Electronic Structure Calculations of the Compound and its Intermediates
Key parameters obtained from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For thioamides, the electronic structure is influenced by the delocalization of the nitrogen lone pair over the thiocarbonyl group, which can be further affected by the adjacent carbonyl and phenyl groups in 2-Oxo-2-phenylethanethioamide.
Table 1: Representative Calculated Electronic Properties of Thioamides (General)
| Property | Description | Typical Calculated Values (Illustrative) |
| HOMO Energy | Energy of the highest occupied molecular orbital, related to the ability to donate electrons. | -5 to -7 eV |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital, related to the ability to accept electrons. | -1 to -3 eV |
| HOMO-LUMO Gap | Difference in energy between the HOMO and LUMO, related to chemical reactivity. | 3 to 5 eV |
| Dipole Moment | Measure of the polarity of the molecule. | 3 to 6 D |
Note: The values in this table are illustrative for thioamides in general and are not specific to this compound. Actual values would require specific DFT calculations for this molecule.
Quantum Chemical Modeling of Reaction Mechanisms and Transition States
Quantum chemical modeling is instrumental in mapping the potential energy surface of a chemical reaction, allowing for the identification of intermediates and transition states. This provides a detailed, step-by-step understanding of the reaction mechanism. The formation of this compound can occur through various synthetic routes, with the Willgerodt-Kindler reaction being a notable example.
The Willgerodt-Kindler reaction involves the conversion of an aryl alkyl ketone to a thioamide. Computational studies have been employed to investigate the mechanism of this complex reaction. These studies often involve calculating the geometries and energies of reactants, intermediates, transition states, and products. For instance, computational explorations of the Willgerodt-Kindler reaction have assessed the feasibility of proposed intermediates, such as thiirenium cations. ic.ac.uk By calculating the relative free energies of these species and the activation barriers for their formation and subsequent reactions, researchers can evaluate the likelihood of different mechanistic pathways. ic.ac.uk
A proposed mechanism for the formation of this compound from acetophenone (B1666503) via the Willgerodt-Kindler reaction would involve a series of steps including the formation of an enamine, followed by sulfur addition and rearrangement. Quantum chemical calculations can be used to model each of these steps, determining the energy changes and the structures of the transition states.
Table 2: Illustrative Energy Profile for a Hypothetical Reaction Step in the Formation of this compound
| Species | Description | Relative Free Energy (kcal/mol) - Illustrative |
| Reactants | Starting materials (e.g., enamine + sulfur) | 0.0 |
| Transition State 1 | Energy maximum for the first step | +25.0 |
| Intermediate 1 | A stable species formed during the reaction | +5.0 |
| Transition State 2 | Energy maximum for the second step | +30.0 |
| Products | This compound and byproducts | -15.0 |
Note: This table provides an illustrative energy profile. Actual values would require detailed quantum chemical modeling of the specific reaction pathway.
Conformational Analysis and Tautomeric Considerations
Molecules with rotatable bonds can exist in different spatial arrangements known as conformations. Furthermore, molecules containing certain functional groups can exist as readily interconvertible isomers called tautomers. For this compound, both conformational flexibility and tautomerism are important considerations.
Tautomerism: this compound can potentially exist in several tautomeric forms. The most significant of these would be the keto-enol and the amide-thioimidic acid tautomerism.
Keto-enol tautomerism: This involves the migration of a proton from the α-carbon to the carbonyl oxygen, resulting in an enol form.
Amide-thioimidic acid tautomerism: This involves the migration of a proton from the nitrogen to the sulfur atom, resulting in a thioimidic acid form.
Quantum chemical calculations can predict the relative stabilities of these different tautomers by calculating their Gibbs free energies. The solvent can have a significant impact on the tautomeric equilibrium, and computational models can account for this by using continuum solvation models. For α-ketothioamides, the keto-amide form is generally expected to be the most stable, but the presence of different tautomers in equilibrium can have important implications for the molecule's chemical behavior.
Table 3: Potential Tautomers of this compound
| Tautomeric Form | Structural Features |
| Keto-amide | Contains a ketone (C=O) and a thioamide (C=S)-NH2 group. |
| Enol-amide | Contains an enol (C=C-OH) and a thioamide (C=S)-NH2 group. |
| Keto-thioimidic acid | Contains a ketone (C=O) and a thioimidic acid (C=N)-SH group. |
| Enol-thioimidic acid | Contains an enol (C=C-OH) and a thioimidic acid (C=N)-SH group. |
Future Directions and Emerging Research Avenues for 2 Oxo 2 Phenylethanethioamide Chemistry
Development of Novel and Sustainable Synthetic Methodologies
The traditional synthesis of thioamides, including 2-Oxo-2-phenylethanethioamide, often relies on methods like the Willgerodt-Kindler reaction, which can require harsh conditions, high temperatures, and organic solvents. nih.govresearchgate.net Emerging research is focused on developing greener, more efficient, and sustainable synthetic protocols that align with the principles of green chemistry. rsc.org
Key future directions include:
Mechanochemistry: Solid-state synthesis using ball milling has emerged as a powerful, solvent-free technique for organic reactions. rsc.org A mechanochemical, base-mediated approach for synthesizing α-ketothioamides from readily available acetophenone (B1666503) derivatives and elemental sulfur has been developed. rsc.orgrsc.orgresearchgate.net This metal-free, solventless method proceeds in a short time and can produce different products than standard solution-based protocols, highlighting its potential for novel discovery. rsc.orgmendeley.com
Sonochemistry: The use of ultrasound irradiation is a proven technique for accelerating organic reactions, often leading to higher yields, shorter reaction times, and milder conditions. utu.ac.innih.gov Applying sonication to the synthesis of this compound could significantly improve efficiency and reduce energy consumption compared to conventional heating methods. utu.ac.inacs.org Ultrasound-promoted syntheses have been successfully applied to other thioamides, suggesting this is a promising avenue. researchgate.netjocpr.com
Improved Willgerodt-Kindler (WK) Conditions: Modern modifications to the classic WK reaction aim to improve its sustainability. researchgate.net Research into solvent-free WK reactions or the use of water as a reaction medium for the synthesis of α-ketothioamides from arylglyoxals has shown considerable promise. nih.govtandfonline.com These methods avoid volatile organic solvents and can simplify product isolation.
Table 1: Comparison of Synthetic Methodologies for α-Ketothioamides
| Methodology | Advantages | Disadvantages | Key Features |
|---|---|---|---|
| Traditional (e.g., WK Reaction) | Well-established, uses simple precursors. | Often requires high temperatures, organic solvents, long reaction times. researchgate.net | Thermal heating, use of elemental sulfur and amines. nih.gov |
| Mechanochemistry | Solvent-free, metal-free, rapid reaction times, high efficiency. rsc.orgresearchgate.net | Requires specialized ball-milling equipment. | Solid-state reaction promoted by mechanical force. rsc.org |
| Sonochemistry (Ultrasound) | Reduced reaction times, higher yields, milder conditions, energy efficient. utu.ac.in | Requires an ultrasonic bath or probe. | Acceleration of reaction rates through acoustic cavitation. acs.org |
| Aqueous Media Synthesis | Environmentally benign (uses water), simplified workup. tandfonline.com | Substrate scope may be limited by water solubility. | Utilizes water as a green solvent, often at moderate temperatures. tandfonline.com |
Exploration of Unprecedented Chemical Transformations
The dual reactivity of the keto and thioamide groups in this compound is a fertile ground for discovering new chemical reactions. While its chemistry is still developing, future research will likely focus on leveraging this bifunctionality.
Precursor to α-Oxoamidines: The thioamide group can be selectively targeted for transformation. An acid-catalyzed condensation of amines with 2-Oxo-2-aryl-N-arylethanethioamides has been shown to be a regioselective route to α-oxoamidines, valuable synthons in their own right. researchgate.net
Synthesis of Novel Heterocycles: The 1,4-dicarbonyl-like nature of the molecule makes it an ideal precursor for a wide array of heterocyclic compounds. Future work could explore its use in synthesizing:
Thiazoles and Thiophenes: Reaction with α-haloketones or other bifunctional reagents could provide direct routes to substituted thiazoles, which are common scaffolds in medicinal chemistry. nih.gov Gewald-type reactions could yield highly substituted 2-aminothiophenes. jocpr.comresearchgate.net
Pyrimidines and Thiadiazoles: Condensation reactions with amidines, ureas, or hydrazine (B178648) derivatives could lead to the formation of various nitrogen- and sulfur-containing six- and five-membered rings. ulisboa.pt
Participation in Cycloaddition Reactions: The carbon-sulfur double bond (thiocarbonyl) is known to participate in various pericyclic reactions. Its potential as a dienophile or dipolarophile in cycloaddition reactions is an unexplored area that could lead to complex and novel ring systems. oxfordsciencetrove.com
Computational Design and Prediction of Novel this compound Derivatives with Tailored Reactivity
Computational chemistry offers powerful tools to accelerate the discovery and optimization of new molecules and reactions. For this compound, computational methods can provide deep insights and guide synthetic efforts.
Elucidation of Reaction Mechanisms: Density Functional Theory (DFT) and other ab initio methods can be used to model reaction pathways, calculate activation energies, and predict the feasibility of proposed chemical transformations. nih.gov This can help rationalize observed product distributions, such as those seen in mechanochemical synthesis, and predict how substituents on the phenyl ring will influence reactivity. frontiersin.org
Prediction of Physicochemical Properties: The substitution of oxygen with sulfur significantly alters a molecule's properties. Thioamides, for instance, have a higher rotational barrier around the C-N bond and act as stronger hydrogen bond donors compared to amides. nih.gov Computational studies can precisely quantify these effects for novel derivatives, predicting their conformational preferences, electronic properties, and potential for intermolecular interactions, which is crucial for designing molecules with specific functions.
In Silico Design for Biological Activity: Given that α-ketothioamides have shown potential as enzyme inhibitors, computational tools like molecular docking can be used to design new derivatives with enhanced potency and selectivity for specific biological targets, such as kinases or methyltransferases. nih.govnih.gov Quantitative Structure-Activity Relationship (QSAR) studies can further refine these designs to optimize for desired biological outcomes.
Applications in Complex Molecule Synthesis (as a versatile building block)
The true value of a chemical scaffold lies in its ability to serve as a reliable building block for the synthesis of more complex, high-value molecules. youtube.comumich.edu The unique bifunctionality of this compound makes it an attractive starting point for constructing diverse molecular libraries for drug discovery and materials science. pageplace.de
Access to Bioactive Scaffolds: α-ketothioamides have been identified as inhibitors of phosphoglycerate dehydrogenase (PHGDH), an enzyme implicated in cancer cell proliferation. researchgate.netresearchgate.net This makes this compound a key building block for developing new anticancer agents. Its derivatives can be synthesized and screened for a wide range of other biological activities. nih.gov
Platform for Heterocycle Libraries: As outlined in section 8.2, the compound is a versatile precursor to a multitude of heterocycles. researchgate.netnih.gov This enables its use in diversity-oriented synthesis to rapidly generate libraries of complex molecules for high-throughput screening in drug and agrochemical discovery programs.
Peptide and Peptidomimetic Synthesis: Thioamides are valuable tools for peptide modification and synthesis. unimelb.edu.auchemrxiv.org The thioamide moiety in this compound can be exploited for novel peptide ligation or modification strategies, allowing for the introduction of a unique keto-phenyl functionality into peptide backbones to create structurally novel and potentially more stable peptidomimetics. nih.gov
Q & A
Q. What are the optimized synthetic protocols for preparing 2-oxo-2-phenylethanethioamide and its derivatives?
- Methodological Answer : The synthesis involves treating α-ketodithioesters with ammonium chloride and anhydrous sodium acetate in acetonitrile to yield α-ketothioamides, including this compound . For derivatives (e.g., N-aryl substituted variants), optimization includes reacting with phenacyl bromide in acetone under triethylamine catalysis. Key parameters include solvent choice (polar aprotic solvents enhance regioselectivity), stoichiometric ratios (1:1 for phenacyl bromide), and temperature control (ambient to 50°C). Reaction progress is monitored via TLC, with purification by recrystallization or column chromatography .
Q. How can researchers characterize the purity and structural integrity of this compound derivatives?
- Methodological Answer : Use a combination of:
- Melting Point Analysis : Derivatives like N-(2-chlorophenyl)-2-oxo-2-phenylethanethioamide exhibit defined melting ranges (115–117°C), which serve as preliminary purity indicators .
- NMR Spectroscopy : 1H and 13C NMR data (e.g., 10.65 ppm for thioamide protons, 190.2 ppm for carbonyl carbons) confirm functional groups and substitution patterns .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weights (e.g., observed m/z 288.0515 vs. theoretical for N-(2-(methylthio)phenyl) derivative) .
Q. What solvent systems and reaction conditions are critical for regioselective thiazole formation using this compound?
- Methodological Answer : Acetone or acetonitrile as solvents promote regioselectivity in cyclization reactions with phenacyl bromides. Triethylamine (1.2–1.5 equivalents) is essential to neutralize HBr byproducts. Elevated temperatures (40–60°C) accelerate reaction kinetics, while inert atmospheres (N2/Ar) prevent oxidation of thioamide groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for structurally similar derivatives (e.g., N-aryl vs. N-heteroaryl substitutions)?
- Methodological Answer : Discrepancies in NMR shifts (e.g., aromatic proton splitting patterns) arise from electronic effects of substituents. To resolve these:
- Perform DFT calculations to predict chemical shifts and compare with experimental data.
- Use 2D NMR techniques (e.g., COSY, HSQC) to assign overlapping signals. For example, in N-(4-bromophenyl) derivatives, the bromine atom’s electronegativity downfield-shifts adjacent carbons (133–137 ppm in 13C NMR) .
- Cross-validate with X-ray crystallography where possible, as seen in analogous thiazole complexes .
Q. What strategies are effective in designing this compound derivatives with enhanced bioactivity or stability?
- Methodological Answer :
- Substituent Engineering : Introduce electron-withdrawing groups (e.g., Br, Cl) on the phenyl ring to stabilize the thioamide moiety via resonance .
- Heterocyclic Hybridization : Link to pyrazole or thiazole rings (e.g., N-(1-methyl-1H-pyrazol-4-yl) derivatives) to improve solubility and metabolic stability .
- Prodrug Design : Mask the thioamide group with labile protecting groups (e.g., acetyl) for controlled release in biological systems .
Q. How should researchers address inconsistencies in reaction yields during scale-up of this compound synthesis?
- Methodological Answer :
- Kinetic Profiling : Conduct small-scale kinetic studies to identify rate-limiting steps (e.g., dithioester to thioamide conversion) .
- Process Analytical Technology (PAT) : Implement in-situ FTIR or Raman spectroscopy to monitor intermediate concentrations and adjust reagent dosing dynamically.
- Purification Optimization : For low-yielding steps, switch from recrystallization to preparative HPLC for impurities with similar polarity .
Q. What computational tools are recommended for predicting the reactivity of this compound in novel reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the thioamide sulfur’s high HOMO energy suggests susceptibility to electrophilic attacks .
- Molecular Dynamics Simulations : Model solvent effects on reaction pathways (e.g., acetone’s role in stabilizing transition states) .
- Retrosynthetic Software : Tools like Synthia™ can propose alternative routes using this compound as a building block .
Data Presentation and Ethical Considerations
Q. What are the best practices for presenting contradictory or inconclusive data in publications?
- Methodological Answer :
- Transparent Reporting : Clearly annotate anomalies (e.g., unassigned NMR peaks) and provide raw data in supplementary materials .
- Statistical Validation : Apply Grubbs’ test to identify outliers in replicate experiments.
- Ethical Disclosure : Discuss limitations (e.g., side reactions in Scheme 2 of ) and propose follow-up studies to address gaps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
